2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a methoxy-methylphenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-methylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or copper catalyst to enhance the yield and selectivity of the product .
Chemical Reactions Analysis
2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to form boronic acid derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, to form boronate esters. These interactions are crucial for its reactivity in coupling reactions and its potential use in biological applications .
Comparison with Similar Compounds
2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Phenylboronic Acid: Unlike phenylboronic acid, which lacks the dioxaborolane ring, this compound has enhanced stability and reactivity.
2-Methoxy-3-methylphenylboronic Acid: This compound is a precursor to this compound and shares similar reactivity but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the methoxy-methylphenyl group and is primarily used as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of the dioxaborolane ring and the methoxy-methylphenyl group, which provides enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H21BO3 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-(2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3/c1-10-8-7-9-11(12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 |
InChI Key |
DAZDWVUVZXWCPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)OC |
Origin of Product |
United States |
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